Benoxathian

Adrenergic Pharmacology Receptor Binding Stereochemistry

Select Benoxathian for its irreplaceable pharmacological fingerprint. It uniquely distinguishes α2A from α2D subtypes (pKd 7.4 vs 6.9) — a selectivity profile opposite to MK 912 or RX 821002. With a pA2 of 9.06 at α1A, a short 30–60 min hypotensive duration ideal for washout protocols, and the availability of the 10-fold more potent (−)-enantiomer (pA2 9.36), this tool compound cannot be substituted with prazosin, WB 4101, or BMY 7378 without compromising subtype interrogation and functional outcomes.

Molecular Formula C19H23NO4S
Molecular Weight 361.5 g/mol
CAS No. 92642-94-9
Cat. No. B1196792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenoxathian
CAS92642-94-9
Synonyms2-(((2-(2,6-dimethoxyphenoxy)ethyl)amino)methyl)-1,4-benzoxathian
benoxathian
benoxathian hydrochloride
Molecular FormulaC19H23NO4S
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)OCCNCC2CSC3=CC=CC=C3O2
InChIInChI=1S/C19H23NO4S/c1-21-16-7-5-8-17(22-2)19(16)23-11-10-20-12-14-13-25-18-9-4-3-6-15(18)24-14/h3-9,14,20H,10-13H2,1-2H3
InChIKeyQAUVAHYHKLRJCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benoxathian (CAS 92642-94-9): Potent α1-Adrenoceptor Antagonist with Defined Subtype Selectivity for Pharmacological Research and Procurement


Benoxathian is a synthetic, racemic small molecule belonging to the benzoxathian class of α1-adrenoceptor antagonists [1]. Its structure features a 1,4-benzoxathiin core, and the compound exhibits stereospecific pharmacological activity [1]. Functionally, benoxathian is a potent antagonist at postsynaptic α1-adrenoceptors, which translates to profound hypotensive effects in animal models [2]. A key characteristic is its distinct binding profile across adrenoceptor subtypes, with high affinity for certain α1- and α2-receptor populations, making it a valuable pharmacological tool for receptor characterization [3].

Why α1-Antagonist Benoxathian Cannot Be Substituted by Prazosin, WB 4101, 5-Methylurapidil, or BMY 7378


Despite belonging to the same broad pharmacological class of α1-adrenoceptor antagonists, benoxathian cannot be considered interchangeable with other well-known agents such as prazosin, WB 4101, 5-methylurapidil, or BMY 7378. These compounds exhibit marked differences in their α1-subtype selectivity profiles, α2-adrenoceptor cross-reactivity, in vivo duration of action, and enantioselective potency [1]. The following quantitative evidence demonstrates that substituting benoxathian with a generic alternative would fundamentally alter the experimental selectivity window, receptor population being interrogated, and resulting functional outcomes [2].

Benoxathian (92642-94-9) Procurement Guide: Quantitative Differentiation Evidence Versus Key Comparators


Enantioselective Potency at α1-Adrenoceptors: 10-Fold Higher Activity of (−)-Benoxathian

The pharmacological activity of benoxathian is stereospecific. The (−)-enantiomer of benoxathian is ten times more potent than the (+)-enantiomer at α1-adrenoceptors, a difference not observed for α2-adrenoceptors [1]. This enantioselectivity is a critical differentiating factor when compared to racemic compounds or single enantiomers lacking this potency differential.

Adrenergic Pharmacology Receptor Binding Stereochemistry

α1- vs. α2-Adrenoceptor Selectivity: Over 1000-Fold Selectivity for α1 Receptors

Benoxathian, specifically the (−)-enantiomer, exhibits exceptional selectivity for α1- over α2-adrenoceptors, with a selectivity ratio of 1230 based on functional pA2 values [1]. This high degree of selectivity differentiates it from other α-antagonists that may have significant α2 activity, which would confound experimental interpretations.

Receptor Pharmacology Selectivity Profiling Adrenergic System

α1-Adrenoceptor Subtype Selectivity: High Affinity for α1A and α1D vs. Low Affinity for α1B

In competition binding studies using cloned human adrenoceptors, benoxathian displays a distinct subtype selectivity profile [1]. It exhibits high affinity for both α1A and α1D subtypes, but has low affinity for the α1B subtype. This profile is quantitatively different from comparator compounds: 5-Methylurapidil is selective for α1A, BMY 7378 is selective for α1D, and prazosin is non-selective [1].

Receptor Subtypes Binding Affinity Molecular Pharmacology

α2-Adrenoceptor Subtype Selectivity: Preferential Affinity for α2A over α2D Receptors

Benoxathian serves as a valuable tool for distinguishing between closely related α2-adrenoceptor subtypes [1]. It demonstrates higher affinity for the α2A-subtype (pKd = 7.4) compared to the α2D-subtype (pKd = 6.9) [1]. This profile is opposite to that of several other α2-antagonists like MK 912 and RX 821002, which are α2D-selective, making benoxathian a complementary tool for receptor classification.

α2-Adrenoceptor Subtype Differentiation Neuropharmacology

Functional Potency in Vascular Smooth Muscle: pA2 of 9.06 at Pig Splenic Artery α1A-Adrenoceptors

In functional studies of pig splenic artery, benoxathian competitively antagonized phenylephrine-induced contractions with a pA2 value of 9.06 [1]. This functional potency is intermediate between that of the more potent WB 4101 (pA2 = 9.46) and the less potent 5-methylurapidil (pA2 = 8.26), and it is markedly higher than that of the α1D-selective antagonist BMY 7378 (pA2 = 6.91) [1]. This places benoxathian as a high-potency tool for functional blockade of α1A-mediated contraction.

Vascular Pharmacology Functional Assay Tissue Bath

In Vivo Duration of Hypotensive Effect: Significantly Shorter Duration Than Prazosin

In anesthetized dogs, intravenous injection of benoxathian produced a dose-dependent fall in diastolic blood pressure that completely dissipated after 30-60 minutes [1]. This is in stark contrast to prazosin, whose hypotensive effect persisted for up to 3 hours following injection [1]. This temporal difference is a critical differentiating factor for in vivo study design.

In Vivo Pharmacology Pharmacokinetics Cardiovascular

Validated Application Scenarios for Benoxathian (92642-94-9) Based on Quantitative Differentiation Evidence


Differentiating α2A- from α2D-Adrenoceptor Mediated Effects in Native Tissues

Use benoxathian in functional or binding studies to distinguish between the α2A and α2D adrenoceptor subtypes in tissues co-expressing both. Its unique, albeit moderate, selectivity for α2A over α2D (pKd 7.4 vs. 6.9) [1] provides a pharmacological 'fingerprint' that, when compared to the opposite selectivity of compounds like MK 912 or RX 821002, can help validate the receptor subtype responsible for a given physiological response.

Acute In Vivo Studies Requiring Reversible α1-Adrenoceptor Blockade

Employ benoxathian in acute, terminal in vivo cardiovascular studies where a potent hypotensive effect is needed but must be reversible within the experimental timeframe. Its 30-60 minute duration of action in dogs [1] is ideal for protocols requiring washout or repeated measures, unlike the 3+ hour duration of prazosin.

Investigating α1A- and α1D-Mediated Smooth Muscle Contraction in Isolation

Use benoxathian as a high-potency antagonist (pA2 9.06) to block α1A-mediated contractions in isolated tissue bath experiments [1]. By combining benoxathian with the α1D-selective antagonist BMY 7378, researchers can pharmacologically isolate the contributions of these two high-affinity subtypes from the low-affinity α1B-subtype in complex vascular and urogenital tissues.

Enantioselective Pharmacological Studies to Probe Receptor Structure-Activity Relationships

Utilize the resolved enantiomers of benoxathian, specifically the 10-fold more potent (−)-enantiomer, to explore the stereochemical requirements of the α1-adrenoceptor binding pocket [1]. This is a powerful approach in receptor pharmacology to define molecular recognition and can serve as a model for developing more selective ligands.

Quote Request

Request a Quote for Benoxathian

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.